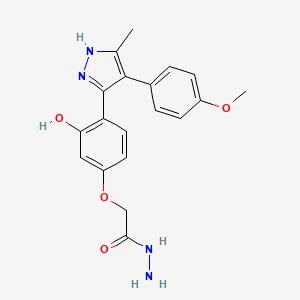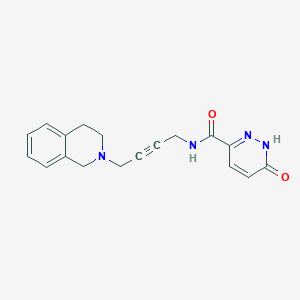
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a complex organic molecule belonging to the class of heterocyclic compounds It contains multiple functional groups, including a dihydroisoquinoline moiety, a butynyl chain, and a carboxamide group
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline moiety: : This is achieved through the Pictet-Spengler reaction, where an aromatic aldehyde condenses with an amine in the presence of acid to form the dihydroisoquinoline core.
Attachment of the butynyl chain: : The dihydroisoquinoline intermediate is reacted with a butynyl halide under basic conditions to attach the butynyl chain.
Construction of the dihydropyridazine ring: : Cyclization of the intermediate is performed using hydrazine derivatives in the presence of a suitable oxidizing agent to form the dihydropyridazine ring.
Introduction of the carboxamide group: : Finally, amidation is carried out by reacting the intermediate with a suitable carboxylic acid derivative to yield the final compound.
Industrial Production Methods:
In an industrial setting, the production of this compound would involve optimization of the reaction conditions to enhance yield and purity. This includes:
Using continuous flow reactors for more efficient heat and mass transfer.
Employing high-throughput screening to identify optimal catalysts and solvents.
Implementing scalable purification techniques, such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions at the isoquinoline ring or the butynyl chain, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the carbon-carbon triple bond in the butynyl chain can result in the formation of the corresponding alkene or alkane derivatives.
Substitution: : The nitrogen atom in the dihydroisoquinoline ring can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate (KMnO4), Jones reagent (CrO3), or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst, or lithium aluminum hydride (LiAlH4).
Substitution: : Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation of the isoquinoline ring can form isoquinoline N-oxide.
Reduction of the butynyl chain can yield butenyl or butyl derivatives.
Substitution on the nitrogen atom can produce N-alkyl or N-acyl derivatives.
科学研究应用
This compound has shown potential in various scientific research applications:
Chemistry: : As a ligand in coordination chemistry due to its multiple donor atoms, facilitating the formation of metal complexes with interesting properties.
Biology: : Potential use in enzyme inhibition studies, particularly targeting enzymes involved in neurotransmitter regulation.
Medicine: : Investigated for its anticancer properties, possibly acting through inhibition of specific signaling pathways.
Industry: : Utilized in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
作用机制
The exact mechanism by which N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its application:
In biological systems: : It may interact with specific protein targets, altering their function. For example, it could inhibit a key enzyme by binding to its active site, thereby blocking substrate access.
In chemical reactions: : It can act as a catalyst or a reagent, facilitating the formation or breaking of chemical bonds through its functional groups.
Molecular Targets and Pathways:
Biological: : Enzymes involved in metabolic pathways, such as kinases or proteases.
Chemical: : Transition metal centers in coordination complexes, where it can stabilize reactive intermediates.
相似化合物的比较
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydro-1,3-diazepine-2-carboxamide: : Similar structure but with a diazepine ring instead of the pyridazine.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydro-1,2,4-triazine-3-carboxamide: : A triazine ring variant.
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydro-1,3,5-triazine-4-carboxamide: : Features a different triazine ring configuration.
Uniqueness:
The presence of the butynyl chain attached to the isoquinoline ring makes it unique compared to similar compounds
The pyridazine ring, known for its bioactivity, adds to the compound's potential in pharmaceutical research.
There you go—an in-depth dive into the world of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. How’s that for chemical exploration?
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-17-8-7-16(20-21-17)18(24)19-10-3-4-11-22-12-9-14-5-1-2-6-15(14)13-22/h1-2,5-8H,9-13H2,(H,19,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWLORKIOGQUJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
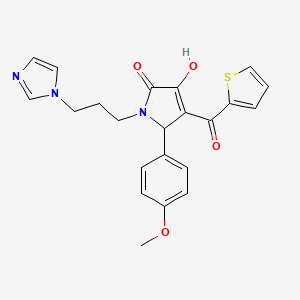
![1-[(4-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2708254.png)
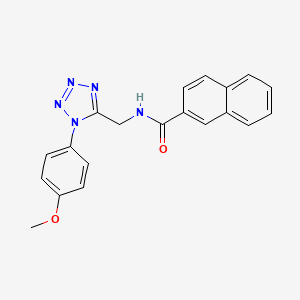
![ethyl [4-(difluoromethyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2708256.png)
![N-(1-cyanocyclobutyl)-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2708259.png)
![N-cyano-3-ethyl-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B2708260.png)

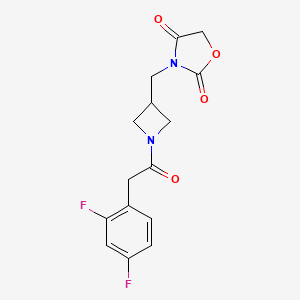
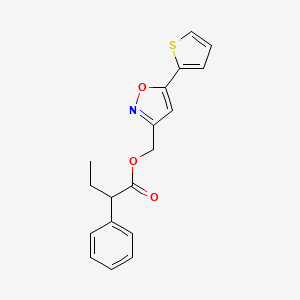
![1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2708267.png)
![N-[2-(1-benzyl-1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B2708268.png)
![2-[4-cyclopropyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2708271.png)
![5-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2708272.png)
